

Technical Guide: 2-Chloro-4- ((trimethylsilyl)ethynyl)pyridine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	2-Chloro-4- ((trimethylsilyl)ethynyl)pyridine
CAS No.:	499193-57-6
Cat. No.:	B2558785

[Get Quote](#)

Strategic Reagent for Pyridine Functionalization in Medicinal Chemistry

Executive Summary

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine (CAS 499193-57-6) is a critical organosilicon intermediate used primarily in the synthesis of functionalized pyridine scaffolds.^[2] It serves as a protected form of 2-chloro-4-ethynylpyridine, allowing researchers to introduce an alkyne moiety at the C4 position of the pyridine ring while masking the terminal proton to prevent premature side reactions (such as Glaser coupling).

This guide details the compound's physicochemical profile, a validated synthesis protocol via Sonogashira coupling, and its downstream applications in developing mGluR5 antagonists and kinase inhibitors.

Identity & Physicochemical Properties

Parameter	Technical Specification
Chemical Name	2-Chloro-4-((trimethylsilyl)ethynyl)pyridine
CAS Registry Number	499193-57-6
Molecular Formula	C ₁₀ H ₁₂ ClNSi
Molecular Weight	209.75 g/mol
SMILES	<chem>ClC1=NC=CC(C#C(C)C)=C1</chem>
Appearance	Pale yellow to brown oil or low-melting solid (purity dependent)
Solubility	Soluble in DCM, THF, Ethyl Acetate; insoluble in water
Storage	Inert atmosphere (Argon/Nitrogen), 2–8°C

Note on Isomers: Ensure differentiation from the 2-chloro-5-((trimethylsilyl)ethynyl)pyridine isomer (CAS 1203499-58-4) and the 3-isomer, which have distinct reactivity profiles.

Synthesis Strategy: The Sonogashira Protocol

The most robust route to CAS 499193-57-6 is the palladium-catalyzed Sonogashira cross-coupling of 2-chloro-4-iodopyridine with trimethylsilylacetylene (TMSA).

Why this route?

- **Regioselectivity:** Starting with 2-chloro-4-iodopyridine ensures coupling occurs exclusively at the C4-iodo position due to the weaker C-I bond compared to the C-Cl bond at position 2. This leaves the C2-chlorine available for subsequent nucleophilic aromatic substitution () or further cross-coupling.
- **Stability:** The TMS group stabilizes the alkyne, preventing polymerization during purification.

Experimental Protocol

Reagents:

- Substrate: 2-Chloro-4-iodopyridine (CAS 153034-86-7)[3]
- Coupling Partner: Trimethylsilylacetylene (1.2 equiv)
- Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)
- Co-catalyst: Copper(I) iodide (CuI) (2–3 mol%)
- Base/Solvent: Triethylamine (Et₃N) / Tetrahydrofuran (THF) (1:1 ratio) or pure Et₃N.

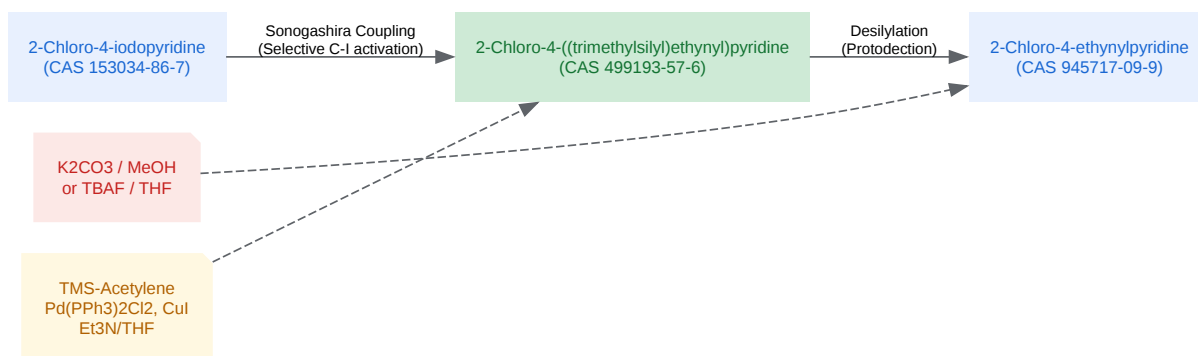
Step-by-Step Workflow:

- Inerting: Charge a flame-dried round-bottom flask with 2-chloro-4-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with argon (3 cycles).
- Solvation: Add degassed anhydrous THF and Et₃N via syringe.
- Addition: Add trimethylsilylacetylene dropwise at room temperature.
- Reaction: Stir at ambient temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The disappearance of the iodo-pyridine indicates completion.
- Workup: Filter the mixture through a Celite pad to remove palladium black and ammonium salts. Wash the pad with EtOAc.
- Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

Yield Expectation: 85–95%

Visualization: Synthesis & Deprotection Workflow

The following diagram illustrates the logical flow from the starting material to the deprotected "Click-ready" intermediate.



[Click to download full resolution via product page](#)

Caption: Selective synthesis pathway from iodo-precursor to the protected and subsequently active terminal alkyne.

Downstream Applications

1. Deprotection to Terminal Alkyne

To utilize the alkyne in "Click" chemistry (CuAAC) or further Sonogashira couplings, the TMS group must be removed.

- Reagent: Potassium carbonate () in Methanol (MeOH) or Tetrabutylammonium fluoride (TBAF) in THF.
- Product: 2-Chloro-4-ethynylpyridine (CAS 945717-09-9).
- Note: The terminal alkyne is volatile and prone to degradation; use immediately or store at -20°C.

2. Heterocyclic Library Construction

The 2-chloro-4-alkynyl scaffold is a "privileged structure" in drug discovery:

- mGluR5 Antagonists: Used to synthesize negative allosteric modulators for treating anxiety and depression. The alkyne linker provides rigid spacing between the pyridine headgroup and distal aryl rings.
- Kinase Inhibitors: The C2-chloro group allows for introduction of amines (e.g., piperazines, anilines) to tune solubility and potency, while the alkyne engages the ATP-binding pocket or extends into the solvent-exposed region.
- Furopyridines: Cyclization of the alkyne with an adjacent hydroxyl or carbonyl group (introduced at C3) yields furopyridine cores, which are bioisosteres of indole.

Safety & Handling Protocol

- Hazards: Organosilanes and halogenated pyridines can be skin irritants and harmful if inhaled.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Waste: Dispose of palladium-contaminated waste in heavy metal containers. Aqueous layers from extractions may contain copper salts and should be treated as hazardous aqueous waste.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chemimpex.com](http://chemimpex.com) [chemimpex.com]
- [2. Page loading...](#) [wap.guidechem.com]
- [3. 2-氯-4-碘吡啶 97% | Sigma-Aldrich](#) [sigmaaldrich.com]

- To cite this document: BenchChem. [Technical Guide: 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2558785#cas-number-for-2-chloro-4-trimethylsilyl-ethynyl-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com